Monomethyl fumarate
Overview
Description
Monomethyl fumarate (MMF), sold under the brand name Bafiertam, is a medication used for the treatment of relapsing forms of multiple sclerosis . It includes clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease in adults .
Synthesis Analysis
The starting monomethyl fumarate can be prepared by isomerization of the corresponding monomethyl maleate . Simple isocratic HPLC systems without tedious purification steps are elaborated for analyses of fumaric acid, its dimethyl and monomethyl ester .
Molecular Structure Analysis
The molecular formula of Monomethyl fumarate is C5H6O4 . Its molecular weight is 130.099 g/mol .
Chemical Reactions Analysis
Monomethyl fumarate can be used as a reactant to synthesize Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor . Simple isocratic HPLC systems without tedious purification steps are elaborated for analyses of fumaric acid, its dimethyl and monomethyl ester, useful for analyses in biological matrices .
Physical And Chemical Properties Analysis
More detailed physical and chemical properties may be found in the manufacturer’s safety data sheet .
Scientific Research Applications
Treatment for Osteoarthritis
MMF has been studied as a potential treatment for osteoarthritis. It is believed to work by balancing the proportions of proinflammatory macrophage type 1 (M1) and anti-inflammatory macrophage type 2 (M2), which could be a new therapeutic target in osteoarthritis . In a study, both systemic dimethyl fumarate (DMF) and local intra-articular MMF showed improvements in gait parameters and the nociceptive recovery of the mechanical threshold assessment .
Treatment for Multiple Sclerosis
MMF is used in the treatment of relapsing forms of Multiple Sclerosis (MS). MS is a prevalent neurologic autoimmune disorder affecting two million people worldwide. Symptoms include gait abnormalities, perception and sensory losses, cranial nerve pathologies, pain, cognitive dysfunction, and emotional aberrancies . MMF is well-tolerated, safe, and effective in the treatment of relapsing-remitting MS .
Bioanalysis in Human Plasma
A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the quantification of MMF in human plasma . This can be useful in pharmacokinetic studies and in monitoring the levels of MMF in patients undergoing treatment .
Pharmacokinetic Study
MMF has been the subject of bioanalytical method development and validation studies. These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-methoxy-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016498 | |
Record name | Monomethyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monomethyl fumarate | |
CAS RN |
2756-87-8 | |
Record name | Monomethyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2756-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monomethyl fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monomethyl fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Monomethyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOMETHYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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